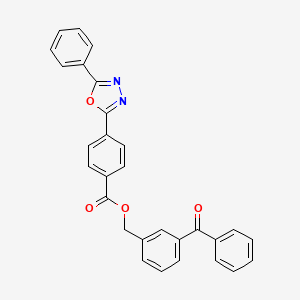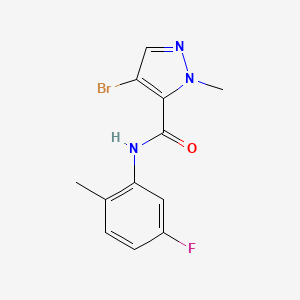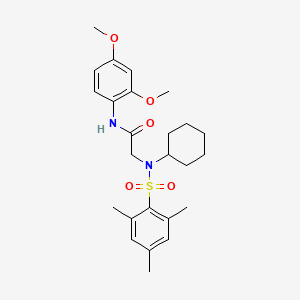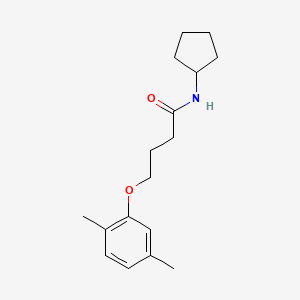![molecular formula C16H23NO2 B4717421 N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4717421.png)
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as mGluR2/3 agonists, which have been shown to have a range of effects on the central nervous system.
Mécanisme D'action
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located in the presynaptic terminals of neurons and are involved in the regulation of glutamate release. Activation of mGluR2/3 leads to a decrease in glutamate release, which can have a range of effects on the central nervous system, including neuroprotection and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection. Additionally, it has been shown to modulate the release of several neurotransmitters, including glutamate, dopamine, and serotonin, which can have effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action, making it a useful tool for studying the role of mGluR2/3 in various neurological and psychiatric disorders. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the bloodstream. Additionally, it has poor solubility in water, which can limit its use in certain experimental designs.
Orientations Futures
There are several future directions for research on N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide. One area of interest is its potential therapeutic effects in human patients with neurological and psychiatric disorders. Clinical trials are currently underway to investigate its potential use in the treatment of schizophrenia and anxiety disorders. Additionally, there is ongoing research into the development of more potent and selective mGluR2/3 agonists that may have improved therapeutic effects. Finally, there is interest in investigating the role of mGluR2/3 in other physiological processes, such as pain perception and immune function.
Applications De Recherche Scientifique
N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-5-13-7-9-14(10-8-13)12(2)17-16(18)15-6-4-11-19-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVDGNFNIOLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717347.png)


![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4717384.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)
![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)
![2-{5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)

![2-bromo-6-ethoxy-4-(8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B4717439.png)
![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)